Cas no 1806966-02-8 (4-(Difluoromethyl)-3-methyl-6-nitropyridine-2-carbonyl chloride)

4-(Difluoromethyl)-3-methyl-6-nitropyridine-2-carbonyl chloride is a high-purity intermediate used in pharmaceutical and agrochemical synthesis. Its difluoromethyl and nitro substituents enhance reactivity, making it valuable for constructing complex heterocyclic frameworks. The carbonyl chloride group facilitates efficient acylation reactions, enabling precise functionalization in target molecules. This compound is particularly useful in the development of bioactive compounds due to its electron-withdrawing properties and stability under controlled conditions. Its well-defined structure ensures consistent performance in multi-step synthetic routes. Suitable for research and industrial applications, it is handled under inert conditions to maintain integrity. Strict quality control guarantees high chemical purity and reliable batch-to-batch reproducibility.
4-(Difluoromethyl)-3-methyl-6-nitropyridine-2-carbonyl chloride structure
1806966-02-8 structure
Product name:4-(Difluoromethyl)-3-methyl-6-nitropyridine-2-carbonyl chloride
CAS No:1806966-02-8
MF:C8H5ClF2N2O3
MW:250.586707830429
CID:4897669

4-(Difluoromethyl)-3-methyl-6-nitropyridine-2-carbonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 4-(Difluoromethyl)-3-methyl-6-nitropyridine-2-carbonyl chloride
    • Inchi: 1S/C8H5ClF2N2O3/c1-3-4(8(10)11)2-5(13(15)16)12-6(3)7(9)14/h2,8H,1H3
    • InChI Key: CALOTTAIHJYFNN-UHFFFAOYSA-N
    • SMILES: ClC(C1C(C)=C(C(F)F)C=C([N+](=O)[O-])N=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 298
  • XLogP3: 2.8
  • Topological Polar Surface Area: 75.8

4-(Difluoromethyl)-3-methyl-6-nitropyridine-2-carbonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029017736-500mg
4-(Difluoromethyl)-3-methyl-6-nitropyridine-2-carbonyl chloride
1806966-02-8 95%
500mg
$1,668.15 2022-03-31
Alichem
A029017736-1g
4-(Difluoromethyl)-3-methyl-6-nitropyridine-2-carbonyl chloride
1806966-02-8 95%
1g
$2,866.05 2022-03-31
Alichem
A029017736-250mg
4-(Difluoromethyl)-3-methyl-6-nitropyridine-2-carbonyl chloride
1806966-02-8 95%
250mg
$999.60 2022-03-31

Additional information on 4-(Difluoromethyl)-3-methyl-6-nitropyridine-2-carbonyl chloride

Introduction to 4-(Difluoromethyl)-3-methyl-6-nitropyridine-2-carbonyl chloride (CAS No. 1806966-02-8)

4-(Difluoromethyl)-3-methyl-6-nitropyridine-2-carbonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 1806966-02-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of nitropyridine derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The presence of both difluoromethyl and methyl substituents, along with the nitro group, contributes to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.

The structural framework of 4-(Difluoromethyl)-3-methyl-6-nitropyridine-2-carbonyl chloride features a pyridine core, which is a common scaffold in many bioactive molecules. The nitro group at the 6-position introduces electrophilic characteristics, facilitating nucleophilic substitution reactions, while the difluoromethyl group enhances metabolic stability and binding affinity to biological targets. The methyl group at the 3-position further modulates the electronic distribution of the molecule, influencing its overall reactivity and biological profile.

In recent years, there has been a growing interest in nitropyridine derivatives due to their demonstrated efficacy in various therapeutic areas. For instance, studies have shown that compounds containing the nitropyridine moiety exhibit potent activity against bacterial infections, inflammation, and even certain types of cancer. The specific arrangement of functional groups in 4-(Difluoromethyl)-3-methyl-6-nitropyridine-2-carbonyl chloride makes it a promising candidate for further exploration in medicinal chemistry.

One of the most compelling aspects of this compound is its role as a key intermediate in the synthesis of more complex molecules. The carbonyl chloride functionality at the 2-position allows for facile coupling with amines and other nucleophiles, enabling the construction of amides and other heterocyclic structures. These transformations are crucial in drug discovery pipelines, where the ability to efficiently build complex scaffolds is essential for developing novel therapeutics.

Recent advancements in synthetic methodologies have further highlighted the utility of 4-(Difluoromethyl)-3-methyl-6-nitropyridine-2-carbonyl chloride. For example, researchers have utilized this compound in cross-coupling reactions to introduce aryl or heteroaryl groups at specific positions on the pyridine ring. Such modifications can significantly alter the pharmacological properties of derived compounds, leading to improved potency and selectivity.

The influence of electronic and steric factors on the reactivity of this compound has been extensively studied. The difluoromethyl group, while providing metabolic stability, also exerts steric hindrance that can influence reaction outcomes. Conversely, the electron-withdrawing nature of the nitro group enhances electrophilicity, making it an attractive target for nucleophilic attack. These competing effects necessitate careful optimization of reaction conditions to achieve desired products with high yield and purity.

In clinical research, derivatives of nitropyridine have shown promise as antimicrobial agents. The structural features of 4-(Difluoromethyl)-3-methyl-6-nitropyridine-2-carbonyl chloride align well with this therapeutic area, as they mimic natural products known to exhibit antibacterial activity. By leveraging computational modeling and high-throughput screening techniques, scientists are identifying new analogs with enhanced efficacy against resistant strains of pathogens.

The agrochemical sector has also benefited from nitropyridine-based compounds. These molecules often demonstrate strong activity against pests and weeds while maintaining environmental safety profiles. The versatility of 4-(Difluoromethyl)-3-methyl-6-nitropyridine-2-carbonyl chloride as a building block allows chemists to design next-generation agrochemicals that address emerging challenges in crop protection.

From a synthetic chemistry perspective, this compound exemplifies the importance of functional group interplay in designing molecules with tailored properties. The combination of electron-withdrawing groups (nitro) and electron-donating groups (methyl) creates a dynamic balance that influences both reactivity and selectivity. This balance is critical for achieving high yields in multi-step syntheses and for minimizing unwanted side reactions.

Future research directions may explore novel applications of 4-(Difluoromethyl)-3-methyl-6-nitropyridine-2-carbonyl chloride in areas such as materials science or catalysis. Its unique structural features could inspire new methodologies for constructing complex organic frameworks or improving catalytic systems used in industrial processes.

In summary, 4-(Difluoromethyl)-3-methyl-6-nitropyridine-2-carbonyl chloride (CAS No. 1806966-02-8) represents a versatile intermediate with broad applications across pharmaceuticals and agrochemicals. Its distinctive structural features—comprising a pyridine core modified by a nitro group, a difluoromethyl substituent, and a methyl group—make it an invaluable tool for synthetic chemists seeking to develop innovative therapeutics and crop protection agents.

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